

In vivo efficacy studies of 5-isopropyl-1H-indole-2-carboxylic acid derivatives

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Compound of Interest

Compound Name: 5-isopropyl-1H-indole-2-carboxylic acid

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In Vivo Efficacy of Indole-2-Carboxylic Acid Derivatives: A Comparative Guide

This guide provides a detailed comparison of the in vivo efficacy of select **5-isopropyl-1H-indole-2-carboxylic acid** derivatives against established alternatives in the fields of oncology and obesity management. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical and clinical data to support further investigation and development.

Part 1: Anticancer Activity - EGFR Inhibition in Non-Small Cell Lung Cancer (NSCLC)

A series of 5-chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxamide derivatives have emerged as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in NSCLC. This section compares the in vitro performance of these novel compounds with the in vivo efficacy of established EGFR inhibitors, erlotinib and osimertinib.

Comparative Performance Data

While in vivo efficacy data for the novel indole-2-carboxamide derivatives is not publicly available, in vitro studies demonstrate their potential by showing inhibitory concentrations

comparable to the third-generation EGFR inhibitor, osimertinib, particularly against the T790M resistance mutation.

Table 1: In Vitro EGFR Inhibition vs. In Vivo Antitumor Efficacy

Compound	Target	IC ₅₀ (nM)	Animal Model	Dosing Regimen	Tumor Growth Inhibition (TGI)	Reference
Indole Derivative 5f	EGFRWT	85	-	-	In vivo data not available	[1]
EGFRT790 M	9.5	-	-	In vivo data not available	[1]	
Indole Derivative 5g	EGFRWT	68	-	-	In vivo data not available	[1]
EGFRT790 M	11.9	-	-	In vivo data not available	[1]	
Erlotinib	EGFRWT	80 (GI ₅₀)	Nude mice with H460a xenografts	100 mg/kg, p.o., daily	71%	[2]
EGFRWT	Nude mice with A549 xenografts	100 mg/kg, p.o., daily	93%	[2]		
Osimertinib	EGFRT790 M	8	Nude mice with H1975 (L858R/T790M) xenografts	5 mg/kg, p.o., daily	Dose-dependent tumor regression	[3]
Exon 19 del	17	Nude mice with PC-9 (Exon 19 del) xenografts	5 mg/kg, p.o., daily	Significant tumor regression	[3]	

Note: A direct comparison of in vivo performance is not possible due to the lack of available data for the indole derivatives. The in vitro data for the indole derivatives is presented to highlight their potential.

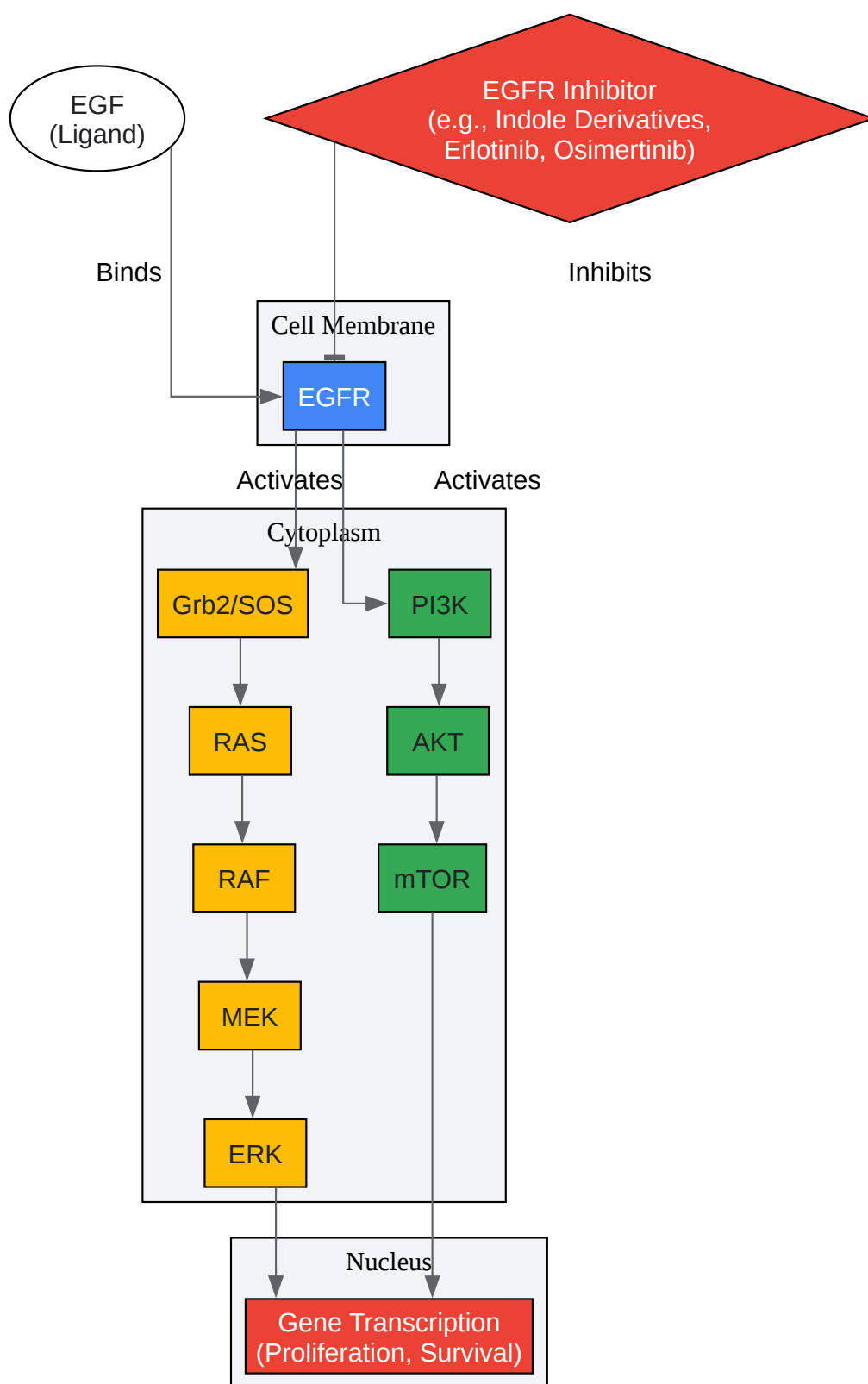
Experimental Protocols

In Vivo Xenograft Studies (Erlotinib & Osimertinib)

- **Animal Model:** Immunocompromised mice (e.g., nude or SCID mice) are used to prevent the rejection of human tumor cells.[3]
- **Tumor Implantation:** Human NSCLC cells (e.g., PC-9, H1975, A549, H460a) are cultured and then injected subcutaneously into the flank of each mouse.[2][3]
- **Tumor Growth Monitoring:** Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly using calipers.[3]
- **Treatment Administration:** Once tumors reach a predetermined size, mice are randomized into treatment and control (vehicle) groups. The test compounds (erlotinib, osimertinib) are typically administered orally (p.o.) on a daily basis.[2][3]
- **Efficacy Assessment:** The primary endpoint is the inhibition of tumor growth, calculated as a percentage of the control group. Body weight is also monitored to assess toxicity.[2][3]

Signaling Pathway Visualization

The antitumor activity of these compounds stems from their inhibition of the EGFR signaling pathway, which is crucial for cancer cell proliferation and survival. Upon activation by ligands like EGF, EGFR dimerizes and autophosphorylates, initiating downstream cascades including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.



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Simplified EGFR Signaling Pathway and Inhibition.

Part 2: Anti-Obesity Activity - Dirlotapide for Canine Weight Management

Dirlotapide, an indole-2-carboxylic acid derivative, is a microsomal triglyceride transfer protein (MTP) inhibitor developed for weight management in dogs. It has demonstrated significant efficacy in reducing body weight in multiple clinical studies.

Comparative Performance Data

Clinical trials have shown that dirlotapide is significantly more effective than placebo in promoting weight loss in obese dogs.

Table 2: In Vivo Efficacy of Dirlotapide in Obese Dogs

Study	Treatment Group	Dosing Regimen	Duration	Mean Weight Loss (%)	Reference
North America Study A	Dirlotapide	0.05 mg/kg initial, increased to 0.2 mg/kg, then adjusted	16 weeks	14.0	[4]
Placebo	Vehicle	16 weeks	3.0	[4]	
North America Study B	Dirlotapide	0.05 mg/kg initial, increased to 0.1 mg/kg, then adjusted	16 weeks	11.8	[4]
Placebo	Vehicle	16 weeks	3.9	[4]	
Europe Study A	Dirlotapide	0.05 mg/kg initial, doubled after 14 days, then adjusted	Up to 28 weeks	15.9	[5]
Placebo	Vehicle	Up to 28 weeks	5.3	[5]	
Europe Study B	Dirlotapide	0.05 mg/kg initial, doubled after 14 days, then adjusted	Up to 28 weeks	14.0	[5]
Placebo	Vehicle	Up to 28 weeks	1.7	[5]	

Experimental Protocols

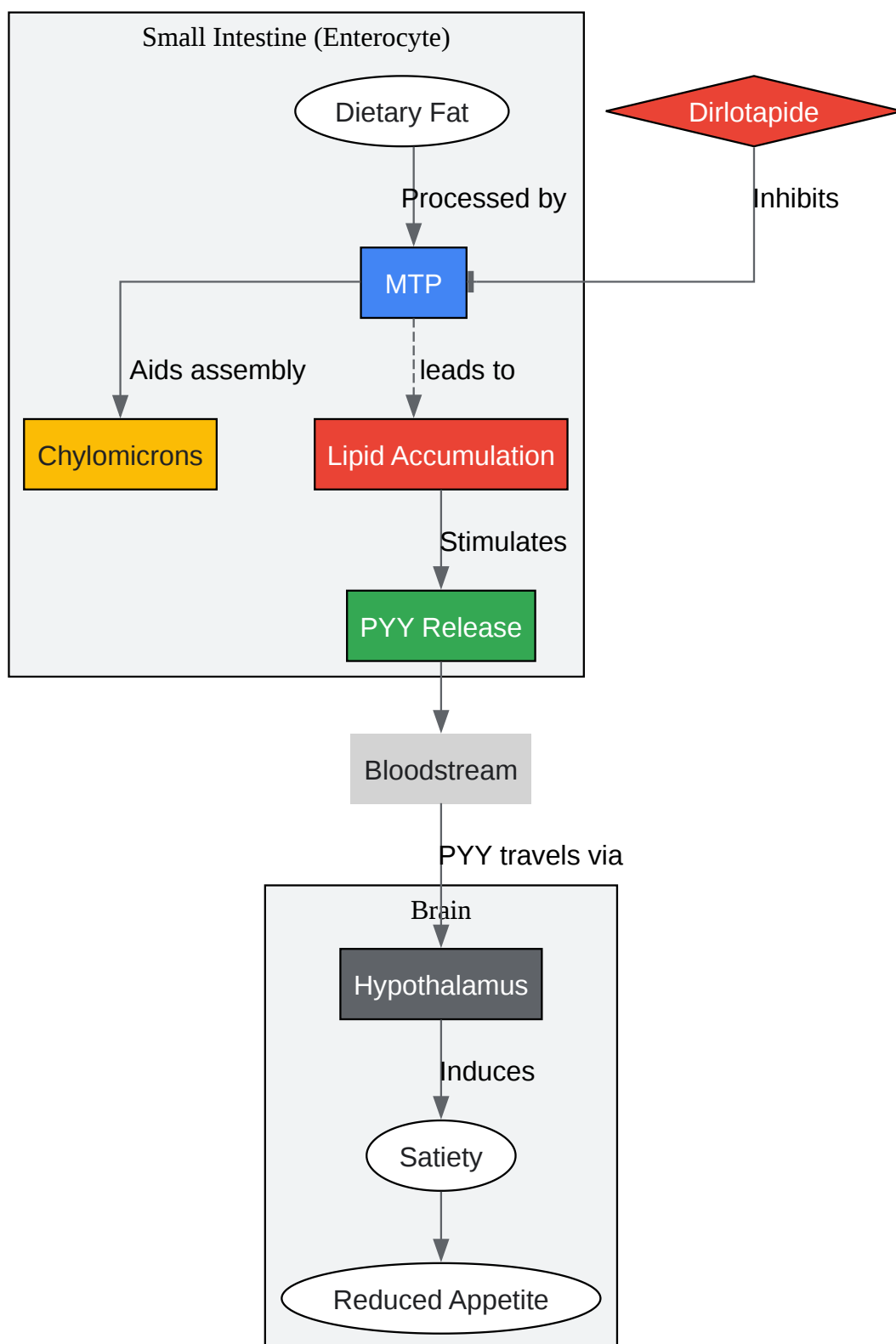
Canine Obesity Clinical Trials

- Animal Model: Client-owned overweight and obese adult dogs of various breeds.[4][5]
- Study Design: Multicenter, randomized, placebo-controlled, masked clinical studies.[4][5]
- Treatment Administration: Dirlotapide was administered orally once daily. The initial dose was 0.05 mg/kg, which was increased after 14 days and then adjusted at 28-day intervals based on the individual dog's weight loss.[4]
- Efficacy Assessment: Dogs were weighed, and their body condition scores were recorded every 28 days. The primary endpoint was the mean percentage of body weight loss compared to the placebo group.[4]
- Safety Assessment: Adverse events, such as emesis, lethargy, anorexia, and diarrhea, were monitored throughout the studies.[4]

Signaling Pathway and Mechanism of Action

Visualization

Dirlotapide's primary mechanism of action is the inhibition of Microsomal Triglyceride Transfer Protein (MTP) in the enterocytes of the small intestine. This inhibition blocks the assembly and release of chylomicrons, leading to an accumulation of lipids within the enterocytes. This lipid accumulation is believed to trigger an increase in the secretion of Peptide YY (PYY), a gut hormone that acts on the hypothalamus in the brain to induce satiety and reduce food intake.



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Mechanism of Action of Dirlotapide.

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